Enzymatic Oxidation Regioselectivity vs. cis-Diol
When 9,10-dihydroanthracene is oxidized by naphthalene dioxygenase (Pseudomonas putida NCIB 9816-4), 9,10-dihydroanthracen-9-ol is formed as a minor product with a relative yield of <5%, whereas the major product, (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene, is produced with >95% relative yield and >95% enantiomeric excess [1]. This direct head-to-head comparison within the same enzymatic system quantifies the strong preference for cis-dihydroxylation over mono-hydroxylation at the 9-position.
| Evidence Dimension | Relative product yield in naphthalene dioxygenase-catalyzed oxidation |
|---|---|
| Target Compound Data | <5% relative yield |
| Comparator Or Baseline | (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene: >95% relative yield, >95% ee |
| Quantified Difference | >90 percentage-point difference in relative yield |
| Conditions | Salicylate-induced cells of P. putida 9816/11 and IPTG-induced E. coli JM109(DE3)(pDTG141); substrate 9,10-dihydroanthracene |
Why This Matters
This evidence defines the compound's role as a specific, low-abundance enzymatic product rather than a major metabolite, which is critical for researchers requiring authentic standards for mechanistic studies or quantifying enzyme regiospecificity.
- [1] Resnick SM, Lee K, Gibson DT. Regio- and stereospecific oxidation of 9,10-dihydroanthracene and 9,10-dihydrophenanthrene by naphthalene dioxygenase: structure and absolute stereochemistry of metabolites. Appl Environ Microbiol. 1996 Sep;62(9):3355-9. PMID: 8795226. View Source
